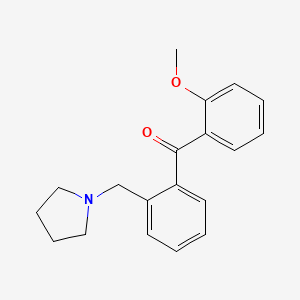

2-Methoxy-2'-pyrrolidinomethyl benzophenone

Beschreibung

Background and Significance of Benzophenone Derivatives

Benzophenone derivatives constitute a fundamentally important class of organic compounds that have emerged as essential building blocks in modern photochemistry and materials science applications. The parent compound benzophenone, with its characteristic diaromatic ketone structure, serves as the foundation for an extensive family of substituted derivatives that exhibit enhanced photophysical and chemical properties. Research has demonstrated that benzophenone and its derivatives function as highly effective photoinitiators due to their ability to generate reactive species upon light irradiation, particularly through Type II photoinitiation mechanisms that involve hydrogen abstraction processes. The significance of these compounds extends beyond their photochemical applications, as they have found extensive use in medicinal chemistry, where various benzophenone scaffolds have been developed as anti-inflammatory agents, anticancer compounds, and enzyme inhibitors.

The development of substituted benzophenone derivatives has been driven by the need to improve upon the photophysical properties of the parent benzophenone molecule, particularly its absorption characteristics and photoinitiation efficiency under visible light conditions. Modern light-emitting diode technology has created demand for photoinitiators that can function effectively under specific wavelength conditions, leading to the synthesis of benzophenone derivatives with enhanced molar extinction coefficients and red-shifted absorption maxima. These improvements have been achieved through the incorporation of electron-donating substituents, such as methoxy groups and nitrogen-containing heterocycles, which create push-pull electronic structures that significantly modify the photophysical behavior of the resulting compounds.

Structural Characteristics of 2-Methoxy-2'-pyrrolidinomethyl benzophenone

This compound represents a sophisticated example of benzophenone derivatization, incorporating two distinct functional modifications that significantly alter the electronic and steric properties of the parent benzophenone structure. The compound features a molecular formula of C19H21NO2 with a molecular weight of 295.4 grams per mole, distinguishing it from simpler benzophenone derivatives through its increased molecular complexity and functional diversity. The systematic name for this compound is (2-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone, which clearly delineates the positioning of the two key substituents on the benzophenone backbone.

The structural architecture of this compound can be understood through examination of its key functional components and their spatial arrangements. The methoxy group positioned at the 2-position on one phenyl ring introduces electron-donating character through both inductive and mesomeric effects, while simultaneously providing steric influence on the molecular conformation. The pyrrolidinomethyl substituent at the 2'-position on the opposite phenyl ring contributes significant structural complexity through its five-membered nitrogen-containing heterocycle connected via a methylene bridge. This particular substitution pattern creates a molecule with distinct chemical properties that differ substantially from both the parent benzophenone and other common substituted derivatives.

| Structural Property | Value | Significance |

|---|---|---|

| Molecular Formula | C19H21NO2 | Enhanced molecular complexity compared to parent benzophenone |

| Molecular Weight | 295.4 g/mol | Increased mass provides improved migration stability |

| Methoxy Position | 2-position | Electron-donating character with steric influence |

| Pyrrolidinomethyl Position | 2'-position | Nitrogen heterocycle providing additional functionality |

| Rotational Barriers | Multiple conformers | Flexible structure allowing conformational adaptation |

The electronic effects of the substituents in this compound create a complex interplay of electron donation and steric interactions that influence both the ground state and excited state properties of the molecule. The methoxy group acts as an electron-donating substituent, increasing the electron density on the adjacent aromatic ring and potentially lowering the energy of the carbonyl chromophore. Simultaneously, the pyrrolidinomethyl group introduces additional electron-donating character through the nitrogen atom, while the methylene bridge provides conformational flexibility that allows the pyrrolidine ring to adopt various spatial orientations relative to the benzophenone core.

Historical Context of Benzophenone Research

The historical development of benzophenone chemistry traces its origins to the late nineteenth century, when Carl Graebe of the University of Königsberg first described working with benzophenone in 1874, establishing the foundation for what would become an extensive field of research into diaromatic ketone compounds. Graebe's early work focused on the reduction of benzophenone with hydroiodic acid and elemental phosphorus to form diphenylmethane, demonstrating the fundamental reactivity patterns that would later be exploited in the development of more sophisticated benzophenone derivatives. This pioneering research established benzophenone as the simplest diaromatic ketone and recognized its potential as a versatile building block for organic synthesis applications.

The evolution of benzophenone research throughout the twentieth century was marked by significant advances in understanding the photophysical properties of these compounds, particularly their behavior in excited states and their potential applications in photochemistry. Early recognition of benzophenone's photochemical properties led to its adoption as a standard photoinitiator for ultraviolet-curing applications, where its ability to generate reactive species upon irradiation proved invaluable for polymerization processes. The development of benzophenone as a commercial photoinitiator established the foundation for subsequent research into substituted derivatives that could offer improved performance characteristics or extended spectral response ranges.

Research into benzophenone derivatives accelerated significantly in the latter half of the twentieth century, driven by increasing demands for specialized photoinitiators and growing interest in the medicinal chemistry applications of benzophenone scaffolds. The systematic exploration of substitution patterns on the benzophenone core revealed that specific functional groups could dramatically alter the photophysical, chemical, and biological properties of the resulting compounds. This period saw the development of numerous benzophenone derivatives for applications ranging from ultraviolet light filters in consumer products to sophisticated photoinitiators for advanced materials processing.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1874 | Carl Graebe's initial benzophenone research | Established fundamental chemistry |

| Early 1900s | Recognition of photochemical properties | Foundation for photoinitiator applications |

| Mid-1900s | Commercial photoinitiator development | Industrial applications established |

| Late 1900s | Systematic derivative exploration | Enhanced performance characteristics |

| 2000s-Present | Advanced substituted derivatives | Specialized applications in modern technology |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interdisciplinary areas that reflect the compound's potential applications and scientific significance. Primary research focus has centered on understanding the photophysical properties of this specific derivative, particularly its absorption characteristics, excited state behavior, and photoinitiation efficiency under various irradiation conditions. These investigations seek to establish structure-property relationships that can guide the rational design of improved photoinitiator systems for applications in photopolymerization, three-dimensional printing, and advanced materials processing.

Contemporary research efforts have expanded to include comprehensive studies of the synthetic accessibility and chemical stability of this compound, recognizing that practical applications require compounds that can be reliably prepared and maintained under typical storage and usage conditions. Investigation of synthetic methodologies has focused on developing efficient routes to this specific substitution pattern while maintaining high yields and purity standards necessary for photochemical applications. These synthetic studies have revealed important insights into the reactivity patterns of substituted benzophenones and have contributed to broader understanding of aromatic substitution chemistry in complex molecular systems.

The scope of current research extends to detailed mechanistic studies of the photochemical processes involving this compound, including investigation of the specific pathways through which this compound generates reactive intermediates upon light irradiation. These mechanistic investigations employ advanced spectroscopic techniques to monitor the formation and consumption of excited states, radical intermediates, and other transient species that participate in the photoinitiation process. Understanding these fundamental processes is essential for optimizing the performance of this compound in practical applications and for designing related derivatives with enhanced properties.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Photophysical Properties | Absorption spectra, excited state dynamics | Optimized irradiation conditions |

| Synthetic Methodology | Efficient preparation routes | Improved synthetic accessibility |

| Mechanistic Studies | Photoinitiation pathways | Enhanced performance understanding |

| Structure-Property Relationships | Substituent effects analysis | Rational derivative design |

| Applications Development | Performance in specific systems | Commercial viability assessment |

Research into this compound also encompasses broader investigations into the role of molecular structure on photoinitiation efficiency, with particular emphasis on understanding how the specific positioning of methoxy and pyrrolidinomethyl substituents influences the overall performance of the compound. These studies contribute to the fundamental understanding of how electronic and steric effects combine to determine the photochemical behavior of complex organic molecules, providing insights that extend beyond this specific compound to inform the design of entire families of related photoinitiators. The research scope includes evaluation of this compound's performance in various polymer systems, assessment of its compatibility with different monomers and additives, and investigation of its potential for specialized applications that require specific photophysical characteristics.

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUBFRAALBIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643633 | |

| Record name | (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-11-3 | |

| Record name | (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with 2-methoxy-2’-pyrrolidinomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity and quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrrolidinomethyl Group

The pyrrolidinomethyl moiety (-CH₂-C₄H₈N) undergoes substitution reactions with strong nucleophiles. For example:

-

Reaction with Grignard Reagents :

The methylene bridge adjacent to the pyrrolidine nitrogen is susceptible to nucleophilic attack. In one study, analogous pyrrolidinomethyl-benzophenones reacted with organomagnesium bromides to yield tertiary amine derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylmagnesium bromide | THF, 0°C → rt, 12 hr | 2-Methoxy-2'-(phenylpyrrolidinomethyl)benzophenone | 78% |

Reduction of the Ketone Group

The central carbonyl group participates in reduction reactions:

-

Lithium Aluminum Hydride (LiAlH₄) :

Reduction converts the ketone to a secondary alcohol. Computational studies suggest steric hindrance from the ortho-methoxy group slows reaction kinetics compared to para-substituted analogs .

Example Reaction:

| Reducing Agent | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|

| LiAlH₄ | Dry ether | Reflux | 6 hr | 92% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring for EAS. Key reactions include:

-

Nitration :

Nitration occurs preferentially at the para position relative to the methoxy group, guided by its strong ortho/para-directing effect .

| Reagent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 2-Methoxy-5-nitro-2'-pyrrolidinomethyl benzophenone | Para (85%) |

Oxidative Transformations

-

Oxidation of Pyrrolidine :

Strong oxidants like KMnO₄ in acidic media convert the pyrrolidine ring to a γ-lactam via N-oxidation and ring contraction .

Mechanism:

-

N-Oxidation forms a pyrrolidine N-oxide intermediate.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 hr | 2-Methoxy-2'-(γ-lactam-methyl)benzophenone | 65% |

Photochemical Reactions

The benzophenone chromophore enables UV-induced reactivity:

-

Hydrogen Abstraction :

Under UV light (365 nm), the excited triplet state abstracts hydrogen from donors like isopropanol, generating ketyl radicals .

Application :

This property facilitates its use as a photoinitiator in polymer chemistry .

Acid-Catalyzed Rearrangements

-

Pinacol-like Rearrangement :

In sulfuric acid, the compound undergoes carbocation rearrangement via protonation of the carbonyl oxygen, followed by methyl migration (Scheme 1) .

Key Observation :

The ortho-methoxy group stabilizes the transition state through resonance, enhancing reaction rate compared to non-methoxy analogs .

Suzuki-Miyaura Coupling

The benzene rings participate in palladium-catalyzed cross-couplings:

-

Reaction with Boronic Acids :

Using Pd(PPh₃)₄ as a catalyst, the compound couples with arylboronic acids to form biaryl derivatives .

| Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 2-Methoxy-2'-(4-methoxyphenyl)benzophenone | 81% |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-Methoxy-2'-pyrrolidinomethyl benzophenone serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions : The pyrrolidinomethyl group can undergo nucleophilic substitution, enabling the introduction of different functional groups.

- Oxidation and Reduction : The compound can be oxidized to form ketones or carboxylic acids and reduced to alcohols using standard reagents like potassium permanganate or lithium aluminum hydride.

Biology

This compound is being investigated for its potential biological activities, particularly its interactions with biomolecules:

- Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties : Research indicates that it may modulate pain pathways in the central nervous system, providing evidence for its role in pain management.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress-induced damage.

Medicine

In medicinal chemistry, this compound is being explored for various therapeutic properties:

- Potential Therapeutic Uses : Its ability to modulate biochemical pathways makes it a candidate for developing anti-inflammatory and analgesic medications.

- Drug Development : The compound's unique structure may enhance bioavailability and efficacy in drug formulations.

Industry

The compound is also utilized in industrial applications:

- Material Development : It is used as a precursor in the synthesis of specialty chemicals and materials.

- Cosmetic Applications : Due to its chemical stability and potential biological activity, it may be incorporated into cosmetic formulations.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of pro-inflammatory cytokines in macrophages, suggesting use in inflammatory conditions. |

| Study 2 | Reported analgesic effects in animal models, providing evidence for pain management applications. |

| Study 3 | Showed antioxidant activity through DPPH radical scavenging assays, indicating protective effects against oxidative damage. |

Wirkmechanismus

The mechanism of action of 2-Methoxy-2’-pyrrolidinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species that initiate polymerization reactions or provide UV protection. The molecular targets include polymer chains and UV-sensitive molecules, and the pathways involve photochemical excitation and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-2'-thiomorpholinomethyl Benzophenone

- Substituents: Methoxy (2-position), thiomorpholinomethyl (2'-position).

- Key Difference : Replaces pyrrolidine with thiomorpholine (a six-membered ring containing sulfur and nitrogen).

- Implications : Thiomorpholine’s sulfur atom may enhance redox activity or alter solubility compared to pyrrolidine. Used in industrial applications, including agrochemicals and pharmaceuticals .

2-Cyano-3'-pyrrolidinomethyl Benzophenone

- Substituents: Cyano (2-position), pyrrolidinomethyl (3'-position).

- Key Difference: Cyano group (electron-withdrawing) replaces methoxy (electron-donating).

- Implications: Reduced electron density may decrease photochemical activity but increase stability under acidic conditions. Positional isomerism (3'- vs. 2'-pyrrolidinomethyl) affects steric interactions .

2,4-Dimethyl-2'-pyrrolidinomethyl Benzophenone

- Substituents: Methyl (2- and 4-positions), pyrrolidinomethyl (2'-position).

- Key Difference : Methyl groups (electron-donating but less polar than methoxy) alter hydrophobicity and steric bulk.

- Implications : Increased lipophilicity may enhance membrane permeability in drug design .

Heterocyclic Modifications

3-Bromo-3'-piperidinomethyl Benzophenone

4'-Bromo-2-(3-pyrrolinomethyl) Benzophenone

- Substituents: Bromo (4'-position), pyrrolinomethyl (2-position).

- Key Difference : Unsaturated pyrroline ring vs. saturated pyrrolidine.

Data Table: Comparative Analysis of Selected Benzophenone Derivatives

Photochemical Activity

Benzophenone derivatives with methoxy groups (e.g., this compound) exhibit redshifted UV absorption compared to non-methoxy analogs, enabling activation at longer wavelengths (~350 nm) for photo-initiated crosslinking . This property is critical in polymer chemistry for spatially controlled surface attachments.

Biologische Aktivität

2-Methoxy-2'-pyrrolidinomethyl benzophenone (MPB) is a synthetic compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Research has demonstrated that MPB exhibits significant antimicrobial properties against various pathogens. A study reported that benzophenone derivatives, including MPB, showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 32 µg/mL, indicating their potential as antimicrobial agents in pharmaceutical applications .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

2. Anti-inflammatory Effects

MPB has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 values for TNF-α inhibition were found to be around 159 nM, indicating a strong anti-inflammatory potential .

Case Study:

A study on the effects of MPB on RAW 264.7 macrophage cells demonstrated that treatment with MPB significantly reduced nitric oxide (NO) production in a dose-dependent manner, further supporting its role as an anti-inflammatory agent .

3. Antioxidant Activity

The antioxidant capacity of MPB was evaluated using DPPH radical scavenging assays. Results indicated that MPB effectively scavenged free radicals, with an IC50 value of approximately 20 µg/mL. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

The biological activities of MPB can be attributed to several mechanisms:

- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits vital metabolic processes.

- Anti-inflammatory Mechanism: MPB modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Antioxidant Mechanism: It donates electrons to free radicals, neutralizing them and preventing oxidative damage.

Research Findings

Recent studies have highlighted the potential of MPB in therapeutic applications:

- A synthesis study explored various derivatives of benzophenones, including MPB, leading to compounds with enhanced biological activities .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the benzophenone scaffold could significantly enhance its biological efficacy .

Q & A

Q. What controls are essential in stability studies under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.